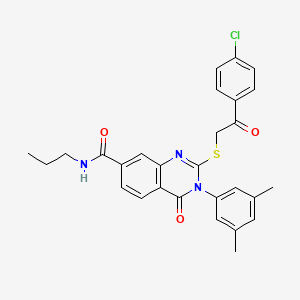
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26ClN3O3S and its molecular weight is 520.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family. Its structure suggests potential pharmacological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H19ClN2O3S
- Molecular Weight : 396.85 g/mol
- CAS Number : 314041-83-3
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinases : The compound exhibits potential as a tyrosine kinase inhibitor, which is crucial in regulating cellular processes such as proliferation and differentiation. This activity is particularly relevant in cancer therapy where aberrant kinase signaling is common .
- Anti-Angiogenic Properties : By modulating vascular endothelial growth factor (VEGF) signaling pathways, the compound may inhibit angiogenesis, which is vital for tumor growth and metastasis. Research indicates that similar quinazoline derivatives have shown effectiveness in reducing vascular permeability and promoting apoptosis in endothelial cells .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders .
Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. This suggests that the compound could serve as a therapeutic agent in inflammatory diseases by modulating immune responses .
Structure-Activity Relationship (SAR)
The biological activities of quinazoline derivatives are often influenced by their structural characteristics. Modifications to the thioether and carbonyl groups have been shown to enhance potency against specific targets. For instance, substituents on the phenyl rings can significantly affect binding affinity to kinases and other proteins involved in tumor progression .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O3S/c1-4-11-30-26(34)20-7-10-23-24(15-20)31-28(36-16-25(33)19-5-8-21(29)9-6-19)32(27(23)35)22-13-17(2)12-18(3)14-22/h5-10,12-15H,4,11,16H2,1-3H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBHJUOLOPNQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














